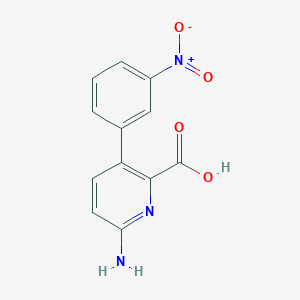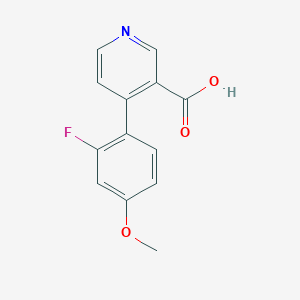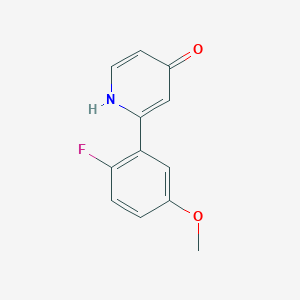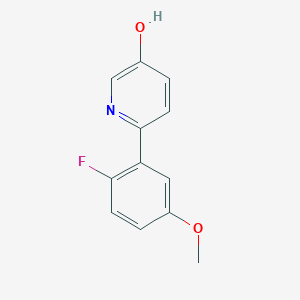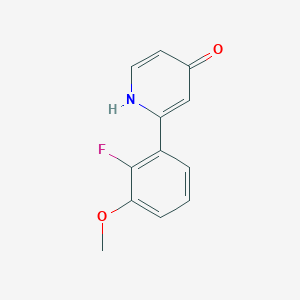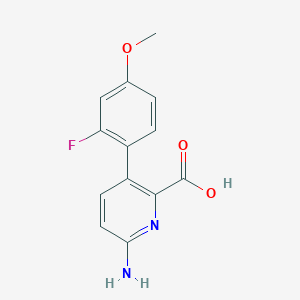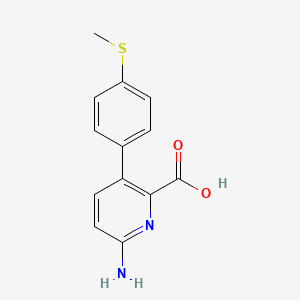
6-Amino-3-(4-methylthiophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(4-methylthiophenyl)picolinic acid (6-AMP) is a naturally occurring organic compound that belongs to the class of compounds known as pyridines. It is a white crystalline solid with a melting point of 106-108°C and a molecular weight of 188.2 g/mol. 6-AMP is a common building block in organic synthesis and has been used in a variety of research applications. It is also used as an intermediate in the synthesis of other compounds.
科学的研究の応用
6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% has been used in a number of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as pyridine derivatives and heterocyclic compounds. It has also been used as a reagent in the synthesis of biologically active compounds, such as antibiotics and antifungals. In addition, 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% has been used as a reactant in the synthesis of pharmaceuticals, such as anticoagulants and anti-inflammatory drugs.
作用機序
6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% is an organic compound that can act as an acid catalyst in certain reactions. It can catalyze the formation of a variety of organic compounds, such as pyridine derivatives and heterocyclic compounds. In addition, 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% can also catalyze the formation of biologically active compounds, such as antibiotics and antifungals.
Biochemical and Physiological Effects
6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to possess antifungal and anti-inflammatory properties. In addition, 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% has been found to have antioxidant and anti-cancer activities.
実験室実験の利点と制限
The main advantage of using 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% in laboratory experiments is its high reactivity. It can easily react with a variety of organic compounds, making it a useful reagent in the synthesis of a wide range of compounds. In addition, 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% is a relatively inexpensive reagent, making it cost-effective for use in laboratory experiments.
However, there are some limitations to using 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% in laboratory experiments. It is a relatively unstable compound, so it must be stored in an airtight container and used within a short period of time. In addition, 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% can react with water and other polar solvents, so it must be kept away from moisture and other polar solvents.
将来の方向性
There are several potential future directions for 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% research. One potential direction is the development of new synthetic methods for the synthesis of 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95%. Another potential direction is the development of new applications for 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95%, such as its use in the synthesis of pharmaceuticals and other biologically active compounds. In addition, further research is needed to explore the biochemical and physiological effects of 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% and its potential therapeutic applications. Finally, further research is needed to identify the potential toxic effects of 6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% and to develop methods for its safe and effective use.
合成法
6-Amino-3-(4-methylthiophenyl)picolinic acid, 95% can be synthesized by the reaction of 4-methylthiophenol and picolinic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 60-70°C for 1-2 hours. The reaction mixture is then cooled and the product is isolated by crystallization. The yield of the reaction is typically in the range of 75-85%.
特性
IUPAC Name |
6-amino-3-(4-methylsulfanylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-18-9-4-2-8(3-5-9)10-6-7-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZORWGGWCGXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



